![molecular formula C9H13ClN2O3S B1517506 3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide CAS No. 1098363-97-3](/img/structure/B1517506.png)
3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, commonly referred to as ACE-MBS, is an organic compound with a wide range of applications in the field of biochemistry and physiology. ACE-MBS is a versatile, water-soluble compound that has been used in a variety of laboratory experiments, including those involving the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new therapeutic agents.
Scientific Research Applications
Oncology and Antitumor Activity
- Antitumor Sulfonamides: Research has revealed that sulfonamide-based compounds, including those structurally related to "3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide," show promise in antitumor screens. These compounds have been evaluated for their potential to disrupt cell cycles in cancer cells, with some advancing to clinical trials due to their preliminary activities in inhibiting tumor growth. High-density oligonucleotide microarray analysis has been utilized to characterize these compounds, highlighting the importance of structure and gene expression relationship studies in medicinal genomics (Owa et al., 2002).
Antimicrobial and Antifungal Studies
- Antimicrobial Activity: Novel sulfonamides have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. These studies have shown that certain sulfonamide derivatives possess significant antimicrobial properties, which could be further explored for therapeutic applications (Vanparia et al., 2010).
Enzymatic Assays
- Enzymatic Uric Acid Assay: Sulfonamide derivatives have been incorporated into chromogenic detection systems for the enzymatic assay of uric acid in biological fluids. This research demonstrates the utility of sulfonamides in developing reliable, simple, and rapid assays suitable for both manual and automated procedures, contributing to clinical diagnostics (Fossati & Prencipe, 2010).
Chemical Synthesis and Characterization
- Synthesis and Characterization: The synthesis of sulfonamide derivatives has been extensively studied, providing insights into their physicochemical properties and potential applications in various fields. These studies include the development of novel compounds with potential as hypoglycemic agents or intermediates for dye production, highlighting the versatility of sulfonamide chemistry (Suzue & Irikura, 1968).
properties
IUPAC Name |
3-amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3S/c1-12(4-5-13)16(14,15)7-2-3-8(10)9(11)6-7/h2-3,6,13H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCYYFYEWSOXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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